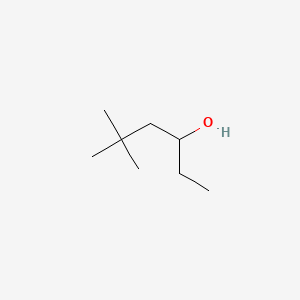![molecular formula C6H11ClFO5P B14481548 Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate CAS No. 67538-58-3](/img/structure/B14481548.png)
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is an organophosphorus compound with a complex structure that includes chloro, ethoxy, fluoro, and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate typically involves multiple steps. One common method includes the reaction of ethoxyphosphoryl chloride with fluoroethanol to form ethoxy(fluoro)phosphoryl intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluoro and chloro groups may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloro{[ethoxy(phosphoryl]methoxy}acetate: Lacks the fluoro group, which may affect its reactivity and binding properties.
Ethyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Methyl bromo{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Substitutes the chloro group with a bromo group, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is unique due to the presence of both fluoro and chloro groups, which can enhance its reactivity and specificity in various chemical and biological applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
67538-58-3 |
|---|---|
Fórmula molecular |
C6H11ClFO5P |
Peso molecular |
248.57 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-[[ethoxy(fluoro)phosphoryl]methoxy]acetate |
InChI |
InChI=1S/C6H11ClFO5P/c1-3-13-14(8,10)4-12-5(7)6(9)11-2/h5H,3-4H2,1-2H3 |
Clave InChI |
YBONQIOQSMNYJN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COC(C(=O)OC)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


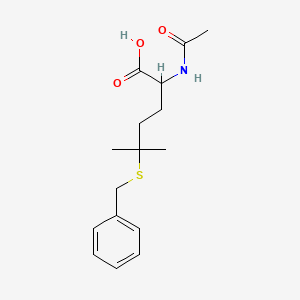
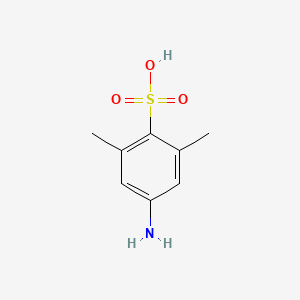
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
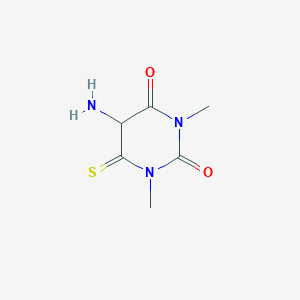
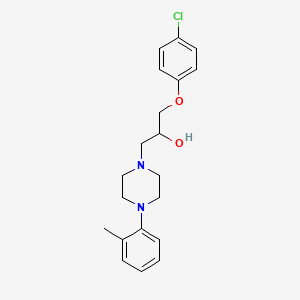
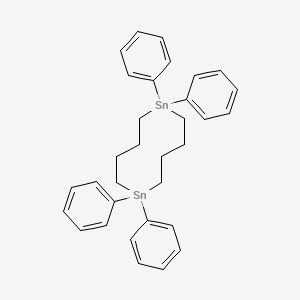
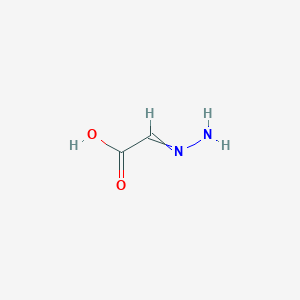

![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
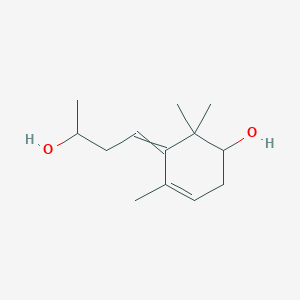

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
